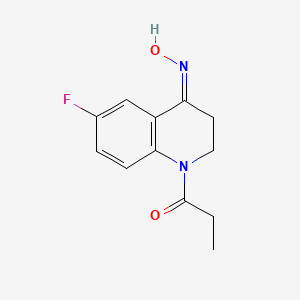
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorine atom at the 6th position, an oximino group at the 4th position, and a propionyl group at the 1st position on the tetrahydroquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom at the 6th position of the tetrahydroquinoline ring.
Oximination: Conversion of the 4th position to an oximino group.
Propionylation: Addition of the propionyl group at the 1st position.
Each of these steps requires specific reagents and conditions to achieve the desired transformations. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions, while oximination may involve the use of hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydroquinoline ring to a quinoline ring.
Reduction: Reduction of the oximino group to an amine.
Substitution: Substitution reactions at the fluorine or oximino positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrahydroquinoline ring can yield quinoline derivatives, while reduction of the oximino group can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Use as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the oximino and propionyl groups can modulate its reactivity and stability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the oximino and propionyl groups, which can affect its chemical properties and applications.
4-Oximino-1-propionyl-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom, which can influence its binding affinity and reactivity.
1-Propionyl-1,2,3,4-tetrahydroquinoline: Lacks both the fluorine and oximino groups, resulting in different chemical behavior.
Uniqueness
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of its fluorine, oximino, and propionyl groups. This combination imparts distinct chemical properties, such as enhanced binding affinity, reactivity, and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
81892-46-8 |
|---|---|
Formule moléculaire |
C12H13FN2O2 |
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
1-[(4Z)-6-fluoro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H13FN2O2/c1-2-12(16)15-6-5-10(14-17)9-7-8(13)3-4-11(9)15/h3-4,7,17H,2,5-6H2,1H3/b14-10- |
Clé InChI |
FEGWEZYQHKCBKL-UVTDQMKNSA-N |
SMILES isomérique |
CCC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)F |
SMILES canonique |
CCC(=O)N1CCC(=NO)C2=C1C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















